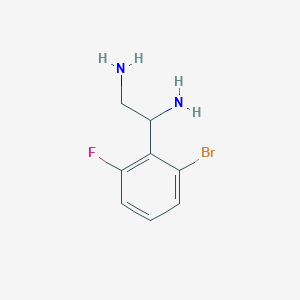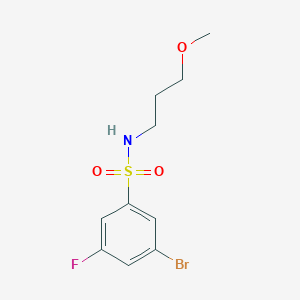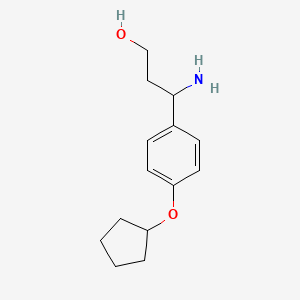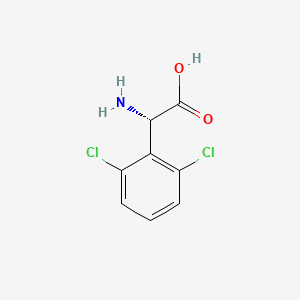
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby reducing neuronal excitability .
相似化合物的比较
Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the 2-methylpropyl group.
3-(4-Chlorophenyl)-1H-pyrazole-5-amine: Similar structure but lacks the 2-methylpropyl group.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-amine: Similar structure but has a methyl group instead of the 2-methylpropyl group.
Uniqueness
The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine imparts unique physicochemical properties and biological activities. This combination of substituents enhances its lipophilicity, allowing it to cross biological membranes more effectively and interact with specific molecular targets with higher affinity .
属性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC 名称 |
5-[1-(4-chlorophenyl)-2-methylpropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16ClN3/c1-8(2)13(11-7-12(15)17-16-11)9-3-5-10(14)6-4-9/h3-8,13H,1-2H3,(H3,15,16,17) |
InChI 键 |
IAYNDQCRGMNPRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054661.png)





![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)

![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)


![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
